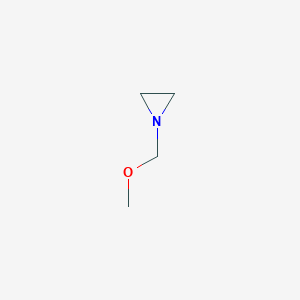
D&C Braun Nr. 1
Übersicht
Beschreibung
Resorcinbrown, auch bekannt als Resorcinolbraun, ist eine phenolische Verbindung mit der chemischen Formel C₆H₄(OH)₂. Es ist eines der drei isomeren Benzendiole, genauer gesagt das 1,3-Isomer (Meta-Isomer). Resorcinol ist ein farbloser Feststoff, der aus Benzol als farblose Nadeln kristallisiert und sich leicht in Wasser, Alkohol und Ether löst .
Wissenschaftliche Forschungsanwendungen
Resorcinol findet in der wissenschaftlichen Forschung und Industrie eine Vielzahl von Anwendungen:
Pharmazeutika: Wird bei der Herstellung von Medikamenten wie Intal (Asthma-Medikament) und Ostivone (Osteoporose-Medikament) eingesetzt.
Kautschukverbindungen: Wird bei der Herstellung von Stahlgürtel-Radialreifen und anderen Kautschukprodukten verwendet.
Kosmetik: Wird in Sonnenschutzmitteln und anderen Hautpflegeprodukten verwendet.
Klebstoffe: Resorcinol-Formaldehyd-Latex-Klebstoffe werden in verschiedenen industriellen Anwendungen eingesetzt.
Wirkmechanismus
Resorcinol entfaltet seine Wirkung über verschiedene Mechanismen:
Keratolytische Aktivität: Hilft, harte, schuppige oder raue Haut durch den Abbau von Keratin zu entfernen.
Antiseptikum und Desinfektionsmittel: Wird in topischen pharmazeutischen Produkten zur Behandlung von Hauterkrankungen und Infektionen eingesetzt.
Antithyreoidale Aktivität: Hemmt Peroxidasen in der Schilddrüse und blockiert so die Synthese von Schilddrüsenhormonen.
Wirkmechanismus
Target of Action
D&C Brown No. 1, also known as Acid Orange 24, is a synthetic azo dye. Azo dyes are a class of organic molecules with two azo groups (-N=N-) linked by an aromatic ring structure The specific targets of D&C Brown No
Mode of Action
The mode of action of D&C Brown No. 1 involves its interaction with these biological systems. In the environment, certain microorganisms can degrade azo dyes, including Acid Orange 24, through a process called "azo reduction" . This process involves the cleavage of the azo bonds (-N=N-) in the dye molecule, leading to the formation of aromatic amines . This biodegradation process is an important mechanism for the removal of azo dyes from the environment .
Biochemical Pathways
The biochemical pathways involved in the degradation of D&C Brown No. 1 are complex and involve multiple steps . The initial step is the reduction of the azo bonds, which is facilitated by enzymes produced by certain bacteria . This leads to the formation of aromatic amines, which can be further metabolized by the bacteria . The exact pathways and enzymes involved can vary depending on the specific microorganism and environmental conditions .
Pharmacokinetics
1 can inhibit P-glycoprotein, a protein that plays a crucial role in drug transport and metabolism . This suggests that D&C Brown No. 1 could potentially influence the pharmacokinetics of other substances that are substrates of P-glycoprotein .
Result of Action
The result of the action of D&C Brown No. 1 is largely dependent on its environment. In the environment, the degradation of D&C Brown No. 1 by microorganisms can lead to the removal of this dye from water bodies, reducing its environmental impact . .
Action Environment
The action of D&C Brown No. 1 is influenced by various environmental factors. For instance, the presence and activity of specific microorganisms capable of degrading azo dyes are crucial for the biodegradation of D&C Brown No. . Moreover, factors such as temperature, pH, and the presence of other substances can influence the efficiency of the biodegradation process . The stability of D&C Brown No. 1 under various conditions requires further testing.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Resorcinol wird in mehreren Schritten aus Benzol hergestellt. Der Prozess beginnt mit der Dialkylierung von Benzol mit Propylen zur Bildung von 1,3-Diisopropylbenzol. Dieser Zwischenstoff unterliegt einer Oxidation und Hock-Umlagerung, um Aceton und Resorcinol zu ergeben . Eine andere Methode beinhaltet die Disulfonierung von Benzol, gefolgt von der Hydrolyse des 1,3-Disulfonats .
Industrielle Produktionsmethoden
Die industrielle Produktion von Resorcinol erfolgt hauptsächlich nach dem Hock-Umlagerungsverfahren, da dieses Verfahren sehr effizient ist. Dieses Verfahren wird in kommerziellen Anlagen in den Vereinigten Staaten, Deutschland, China und Japan weit verbreitet eingesetzt .
Chemische Reaktionsanalyse
Arten von Reaktionen
Resorcinol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Resorcinol kann zu Dihydroresorcinol (1,3-Cyclohexandion) oxidiert werden.
Reduktion: Es reduziert Fehlingsche Lösung und ammoniakalische Silberlösungen.
Substitution: Resorcinol reagiert mit Formaldehyd unter Bildung von Harzen, die in Klebstoffen und anderen Anwendungen verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Zink und Salzsäure werden zur Reduktion von Resorcinol verwendet.
Substitution: Formaldehyd ist ein häufiges Reagenz für Substitutionsreaktionen.
Hauptprodukte, die gebildet werden
Dihydroresorcinol: Entsteht durch partielle Hydrierung.
Resorcinol-Formaldehydharz: Wird durch Reaktion mit Formaldehyd erzeugt.
Analyse Chemischer Reaktionen
Types of Reactions
Resorcinol undergoes various chemical reactions, including:
Oxidation: Resorcinol can be oxidized to form dihydroresorcinol (1,3-cyclohexanedione).
Reduction: It reduces Fehling’s solution and ammoniacal silver solutions.
Substitution: Resorcinol reacts with formaldehyde to produce resins used in adhesives and other applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc and hydrochloric acid are used to reduce resorcinol.
Substitution: Formaldehyde is a common reagent for substitution reactions.
Major Products Formed
Dihydroresorcinol: Formed through partial hydrogenation.
Resorcinol-formaldehyde resin: Produced through reaction with formaldehyde.
Vergleich Mit ähnlichen Verbindungen
Resorcinol wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
Catechol (1,2-Benzendiols): Ein weiteres isomeres Benzendiols mit unterschiedlichen chemischen Eigenschaften und Anwendungen.
Hydrochinon (1,4-Benzendiols): Wird hauptsächlich in fotografischen Entwicklern und als Hautbleichmittel verwendet.
Resorcinol zeichnet sich durch seine einzigartige Kombination von Eigenschaften aus, was es für verschiedene industrielle und pharmazeutische Anwendungen vielseitig einsetzbar macht.
Eigenschaften
IUPAC Name |
sodium;4-[2-[5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S.Na/c1-12-3-8-16(13(2)11-12)22-24-19-18(25)10-9-17(20(19)26)23-21-14-4-6-15(7-5-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDAELYOGRCZQD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N4NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320-07-6 | |
| Record name | Benzenesulfonic acid, 4-[2-[3-[2-(dimethylphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 4-[[3-[(dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















